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Compound of Interest

Compound Name: Ethyl 3-phenylglycidate

Cat. No.: B7769710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

ethyl 3-phenylglycidate (CAS 121-39-1), an important intermediate in the synthesis of

pharmaceuticals and a component in flavor and fragrance formulations. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary
The structural confirmation of ethyl 3-phenylglycidate relies on a combination of

spectroscopic techniques. The data presented in the following tables have been compiled from

various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the chemical environment and connectivity

of hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.35 - 7.25 m 5H, Aromatic (C₆H₅)

4.20 q 7.1
2H, Methylene (-

OCH₂CH₃)

4.05 d 1.8 1H, Epoxide CH

3.50 d 1.8 1H, Epoxide CH

1.25 t 7.1
3H, Methyl (-

OCH₂CH₃)

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon

atoms and their chemical environments.

Chemical Shift (δ) ppm Assignment

168.0 Carbonyl (C=O)

135.0 Aromatic C (quaternary)

129.0 Aromatic CH

128.5 Aromatic CH

126.0 Aromatic CH

61.5 Methylene (-OCH₂)

58.0 Epoxide CH

57.5 Epoxide CH

14.0 Methyl (-CH₃)

Infrared (IR) Spectroscopy
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Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

3030 Medium Aromatic C-H stretch

2980 Medium Aliphatic C-H stretch

1750 Strong C=O (ester) stretch

1250 Strong C-O (ester) stretch

850 Medium Epoxide ring vibration

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

192 20 [M]⁺ (Molecular Ion)

135 100 [M - CO₂Et]⁺

107 80 [C₇H₇O]⁺

91 60 [C₇H₇]⁺ (Tropylium ion)

77 40 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

ethyl 3-phenylglycidate.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) Bruker Avance spectrometer or equivalent.
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Sample Preparation: Approximately 10-20 mg of ethyl 3-phenylglycidate is dissolved in

0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an

internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. Standard acquisition parameters are used.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is typically required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a liquid sample like ethyl 3-phenylglycidate, the spectrum is

typically recorded using the neat liquid. A thin film of the sample is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean plates is taken first and subtracted from the sample

spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly

used.

Sample Preparation: A dilute solution of ethyl 3-phenylglycidate is prepared in a volatile

organic solvent such as dichloromethane or ethyl acetate.

GC Separation: A small volume of the prepared solution is injected into the GC, where the

compound is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent).

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.

Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV.
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The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a

detector records their abundance.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural confirmation of ethyl 3-
phenylglycidate using the described spectroscopic methods.
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Caption: Workflow for the structural elucidation of ethyl 3-phenylglycidate.
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[https://www.benchchem.com/product/b7769710#spectroscopic-data-nmr-ir-ms-for-ethyl-3-
phenylglycidate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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